
N-(3-aminopropyl)guanidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)guanidinehydrochloride is a chemical compound that belongs to the guanidine family. It is characterized by the presence of a guanidine group attached to a 3-aminopropyl chain, with a hydrochloride salt form. This compound is known for its strong basic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)guanidinehydrochloride typically involves the reaction of 3-aminopropylamine with cyanamide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)guanidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The guanidine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include substituted guanidines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-aminopropyl)guanidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives.
Biology: The compound is used in studies involving enzyme inhibition and protein denaturation.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)guanidinehydrochloride involves its interaction with molecular targets such as enzymes and proteins. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is primarily due to its strong basic properties and ability to form stable complexes with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
Guanidine hydrochloride: Similar in structure but lacks the 3-aminopropyl chain.
Laurylamine dipropylenediamine: Another guanidine derivative with different alkyl chain length and properties.
Uniqueness
N-(3-aminopropyl)guanidinehydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its strong basic properties and ability to form stable complexes make it valuable in various scientific and industrial applications.
Properties
CAS No. |
199274-35-6 |
|---|---|
Molecular Formula |
C4H13ClN4 |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
2-(3-aminopropyl)guanidine;hydrochloride |
InChI |
InChI=1S/C4H12N4.ClH/c5-2-1-3-8-4(6)7;/h1-3,5H2,(H4,6,7,8);1H |
InChI Key |
ZFMFIPOLMVKFRN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


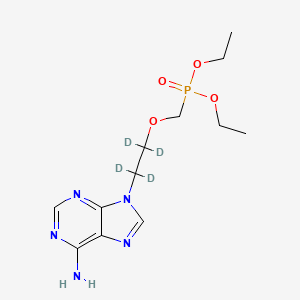
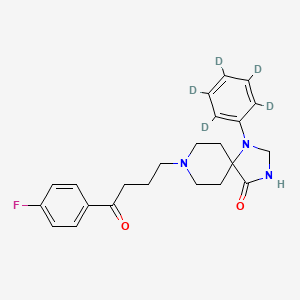
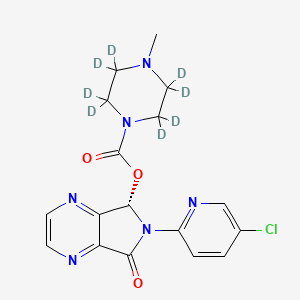
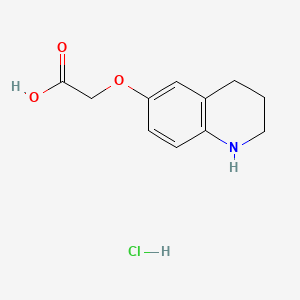
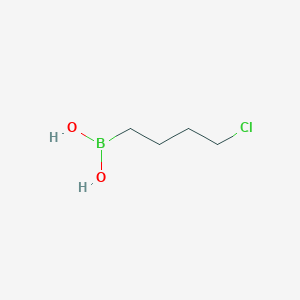
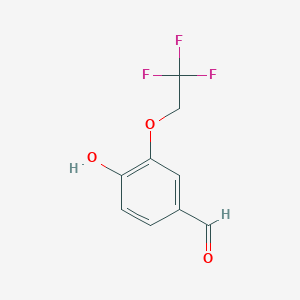


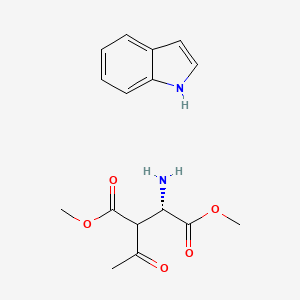
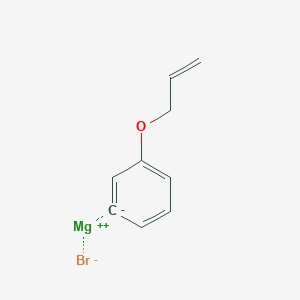
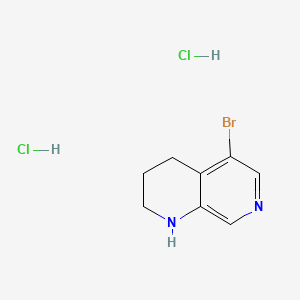
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
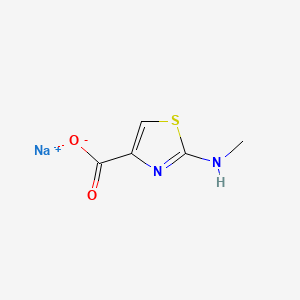
![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
